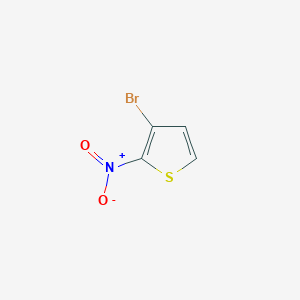

3-Bromo-2-nitrothiophene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIHKIRPUMUUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360913 | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24430-27-1 | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-nitrothiophene: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of 3-Bromo-2-nitrothiophene

In the landscape of medicinal chemistry and materials science, the thiophene scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged heterocycle. Within this class, 3-Bromo-2-nitrothiophene emerges as a particularly valuable building block. The strategic placement of a bromine atom and a strongly electron-withdrawing nitro group on adjacent positions of the thiophene ring creates a molecule with a distinct and highly exploitable reactivity profile. This guide provides an in-depth exploration of 3-Bromo-2-nitrothiophene, from its fundamental properties and synthesis to its application in the construction of complex, high-value molecules for research and drug development professionals.

Core Physicochemical and Spectroscopic Profile

The unambiguous identification and characterization of 3-Bromo-2-nitrothiophene are paramount for its effective use in synthesis. Its core properties are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 24430-27-1 | [1][2] |

| Molecular Formula | C₄H₂BrNO₂S | [1][2] |

| Molecular Weight | 208.04 g/mol | [1][3] |

| Appearance | Off-white to yellow solid (flakes, crystals, or powder) | |

| Melting Point | 78-81 °C | |

| Density | ~1.945 g/cm³ at 25°C | [4] |

| Boiling Point | ~228.6°C at 760 mmHg | [4] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Signature

| Technique | Expected Features |

| ¹H NMR | Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two coupled protons on the thiophene ring. The proton at the 5-position will likely be downfield due to the influence of the adjacent sulfur and the electron-withdrawing nitro group. The proton at the 4-position will be upfield relative to the 5-proton. A coupling constant (J) of approximately 5-6 Hz is expected for the coupling between these two protons. |

| ¹³C NMR | Four distinct signals in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group (C2) is expected to be significantly downfield. The carbon bearing the bromine (C3) will also be downfield, but likely to a lesser extent than C2. The signals for C4 and C5 can be assigned based on established substituent effects in thiophene systems. |

| IR Spectroscopy | Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively[5]. Other notable peaks would include C-H stretching of the aromatic ring (~3100 cm⁻¹) and C=C stretching within the ring. |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of similar intensity at m/z 207 and 209. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the bromine atom. |

Synthesis of 3-Bromo-2-nitrothiophene: A Strategic Approach

The direct synthesis of 3-Bromo-2-nitrothiophene is not a trivial matter due to the directing effects of the substituents on the thiophene ring. A multi-step, regioselective approach is necessary.

Proposed Synthetic Pathway

The most logical and established route to 3-Bromo-2-nitrothiophene involves the nitration of a pre-formed 3-bromothiophene precursor.

Caption: Proposed synthetic pathway for 3-Bromo-2-nitrothiophene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromothiophene from Thiophene

This procedure is adapted from established literature methods for the synthesis of 3-bromothiophene, which cannot be obtained by direct bromination of thiophene[6][7][8].

-

Exhaustive Bromination: In a well-ventilated fume hood, thiophene is treated with an excess of bromine (at least 3 equivalents) in a suitable solvent like chloroform or acetic acid. This reaction is highly exothermic and evolves hydrogen bromide gas, requiring careful temperature control and a gas trap. The reaction proceeds to yield 2,3,5-tribromothiophene.

-

Work-up and Isolation: The reaction mixture is carefully quenched, washed with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, and then neutralized. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude 2,3,5-tribromothiophene can be purified by vacuum distillation.

-

Selective Reductive Debromination: The purified 2,3,5-tribromothiophene is then subjected to selective reduction to remove the more reactive α-bromines (at positions 2 and 5). This is typically achieved by refluxing with zinc dust in acetic acid.

-

Final Purification: The reaction mixture is worked up by filtration to remove excess zinc, followed by extraction and distillation to yield pure 3-bromothiophene.

Step 2: Nitration of 3-Bromothiophene

-

Reaction Setup: 3-Bromothiophene is dissolved in a solvent such as acetic anhydride. The mixture is cooled in an ice bath.

-

Nitrating Agent Addition: A nitrating mixture, typically fuming nitric acid in acetic anhydride, is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring and Quenching: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched by pouring it over ice-water.

-

Isolation and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 3-Bromo-2-nitrothiophene is then purified by recrystallization or column chromatography to yield the final product.

Key Chemical Reactivity and Transformations

The unique electronic nature of 3-Bromo-2-nitrothiophene, conferred by the potent electron-withdrawing nitro group, makes it an excellent substrate for several important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The thiophene ring in 3-Bromo-2-nitrothiophene is highly activated towards nucleophilic attack. The nitro group at the 2-position stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the bromine atom at the 3-position[4][9][10][11].

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-nitrothiophene.

This reactivity allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to diverse 3-substituted-2-nitrothiophenes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond in 3-Bromo-2-nitrothiophene is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[12][13][14]. This enables the formation of carbon-carbon bonds, connecting the thiophene core to other aryl or vinyl groups.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This powerful reaction allows for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation opens up a new set of synthetic possibilities, as the resulting amino group can be further functionalized, for example, through diazotization or acylation.

Applications in Drug Discovery and Medicinal Chemistry

Nitro-containing aromatic and heteroaromatic compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties[15][16]. 3-Bromo-2-nitrothiophene serves as a versatile starting material for the synthesis of libraries of novel compounds for biological screening. The dual functionality of the bromo and nitro groups allows for sequential or orthogonal chemical modifications, enabling the rapid generation of molecular diversity. The thiophene ring itself is a well-known bioisostere for the benzene ring and is present in numerous approved drugs.

Safety and Handling

3-Bromo-2-nitrothiophene is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation[1].

-

Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C[4].

Conclusion

3-Bromo-2-nitrothiophene is a high-value chemical intermediate with a rich and versatile reactivity profile. Its synthesis, while requiring a strategic multi-step approach, is achievable through established organic chemistry methodologies. The presence of both a displaceable bromine atom and an activating, transformable nitro group makes it a powerful tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

References

-

3-Bromo-2-nitrothiophene|CAS 24430-27-1 - Benchchem.

-

3-BROMO-2-NITRO-BENZO[B]THIOPHENE synthesis - ChemicalBook.

-

Facile Synthesis of 3-Nitro-2-Substituted Thiophenes | PDF | Organic Chemistry - Scribd.

-

Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids - PubMed.

-

Nucleophilic aromatic substitution - Wikipedia.

-

Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY.

-

3-bromo-5-nitro-benzo[b]thiophene(19492-95-6) 1 h nmr - ChemicalBook.

-

3-Bromo-2-nitrothiophene | C4H2BrNO2S | CID 1201496 - PubChem.

-

3-bromothiophene - Organic Syntheses Procedure.

-

3-Bromothiophene(872-31-1) 1H NMR spectrum - ChemicalBook.

-

3-bromo-2-nitrothiophene | CAS 24430-27-1 | SCBT - Santa Cruz Biotechnology.

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI.

-

¹³C NMR spectra of thiophenes. III—Bromothiophenes - Research Paper.

-

Facile Synthesis of 3-Nitro-2-substituted Thiophenes | Request PDF - ResearchGate.

-

Thiophene, 3-bromo- - the NIST WebBook.

-

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene from Thiophene - Benchchem.

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI.

-

17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

-

The Infrared Absorption Spectra of Thiophene Derivatives.

-

3'-Bromo-5-nitro-2-thiophenecarboxanilide - Optional[FTIR] - Spectrum - SpectraBase.

-

2-BROMOTHIENO(3,2-B)THIOPHENE(25121-82-8) IR Spectrum - ChemicalBook.

-

3-Bromo-2-nitrothiophene - - Sigma-Aldrich.

-

3-Bromothiophene - Wikipedia.

-

2-Bromo-3-nitrothiophene | C4H2BrNO2S | CID 1201489 - PubChem.

-

Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene: A Synthesis Shortcut to Versatile π-Conjugated Building Blocks for Optoelectronic Materials - PubMed.

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH.

-

3-Bromo-2-methylthiophene | C5H5BrS | CID 96350 - PubChem.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.

-

3-bromo-2-nitrothiophene (C4H2BrNO2S) - PubChemLite.

-

3-Bromothiophene - Optional[1H NMR] - Spectrum - SpectraBase.

-

3-Bromothiophene - Optional[1H NMR] - Chemical Shifts - SpectraBase.

-

Preparation method of 3-bromothiophene - Google Patents.

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

-

(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate.

-

The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). - ResearchGate.

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.

Sources

- 1. 3-Bromo-2-nitrothiophene | C4H2BrNO2S | CID 1201496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 9. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-2-nitrothiophene from 3-Bromothiophene

Foreword: Strategic Importance and Synthetic Overview

3-Bromo-2-nitrothiophene is a pivotal heterocyclic building block in contemporary drug discovery and organic materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the synthetically versatile bromine atom, make it a sought-after precursor for a diverse range of complex molecular targets. The strategic placement of these functional groups allows for subsequent regioselective modifications, such as nucleophilic aromatic substitution of the nitro group or cross-coupling reactions at the bromine-bearing carbon.

This guide provides an in-depth, field-proven methodology for the synthesis of 3-bromo-2-nitrothiophene via the electrophilic nitration of 3-bromothiophene. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide comprehensive guidance on product characterization and safety. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Mechanistic Rationale and Regiochemical Control

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS) on a substituted thiophene ring. Understanding the causality behind the reaction's regioselectivity is paramount for achieving high yield and purity.

Generation of the Electrophile: The Nitronium Ion

The nitrating agent of choice for this transformation is a carefully prepared mixture of fuming nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O). This combination generates the highly reactive electrophile, the nitronium ion (NO₂⁺), in situ. Acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate, which subsequently dissociates to provide a high concentration of the nitronium ion and acetate. This method is generally preferred over standard sulfuric acid/nitric acid mixtures for sensitive substrates like thiophenes, as it proceeds under less harsh conditions, minimizing oxidative side reactions.[1]

Directing Effects on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, inherently activated towards electrophilic attack. The positions adjacent to the sulfur atom (C2 and C5, the α-positions) are significantly more nucleophilic than the C3 and C4 positions (β-positions).

The substituent already present, a bromine atom at the C3 position, exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond network, deactivating the ring towards EAS compared to unsubstituted thiophene.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the ring, donating electron density. This effect preferentially activates the positions ortho (C2 and C4) and para (C5) to the bromine.

In the case of 3-bromothiophene, the directing effects converge to strongly favor substitution at the C2 position. The C2 position is an α-position (inherently most reactive) and is ortho to the bromine atom, receiving activation through resonance. The C5 position, while also an α-position, is meta to the bromine's directing influence, making it less favorable. Therefore, the incoming nitronium ion electrophile will overwhelmingly attack the C2 position, leading to the desired 3-bromo-2-nitrothiophene isomer.

Caption: Mechanism of nitration of 3-bromothiophene.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, temperatures, and stoichiometric ratios is critical for safety, yield, and purity.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 3-Bromothiophene (≥98%) | Three-necked round-bottom flask (250 mL) |

| Fuming Nitric Acid (≥90%) | Magnetic stirrer and stir bar |

| Acetic Anhydride (≥98%) | Dropping funnel (100 mL) |

| Crushed Ice & Deionized Water | Low-temperature thermometer (-20°C to 100°C) |

| Ethanol (95% or absolute) | Cooling bath (ice-salt or cryocooler) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Büchner funnel and filter flask |

| Celite (optional, for filtration) | Beakers and Erlenmeyer flasks |

| Rotary evaporator |

Safety Precautions: A Critical Mandate

-

Perform all steps within a certified chemical fume hood. The reaction involves highly corrosive and volatile substances.

-

Personal Protective Equipment (PPE) is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (butyl rubber or thick nitrile gloves are recommended).[2][3]

-

Fuming Nitric Acid is a powerful oxidizer and is extremely corrosive. It can cause severe, deep burns on contact and emits toxic nitrogen oxide fumes. Handle with extreme caution.[3][4]

-

Acetic Anhydride is corrosive, a lachrymator (causes tearing), and reacts exothermically with water. Avoid inhalation of vapors and skin contact.[5][6]

-

Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) and an emergency eyewash/shower station readily accessible.[2][4][6]

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Reagent

-

Equip a 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer.

-

Place the flask in a cooling bath and charge it with 60 mL of acetic anhydride.

-

Cool the stirred acetic anhydride to between -10 °C and -5 °C.

-

Measure 10.0 mL (~24 g, ~0.38 mol) of fuming nitric acid into the dropping funnel.

-

CAUTIOUSLY add the fuming nitric acid dropwise to the cold, stirred acetic anhydride over 30-40 minutes. CRITICAL: Maintain the internal temperature below 0 °C throughout the addition. The reaction is highly exothermic.

Step 2: Nitration of 3-Bromothiophene

-

In a separate beaker, dissolve 10.0 g (0.0613 mol) of 3-bromothiophene in 20 mL of acetic anhydride.

-

Cool this solution in an ice bath.

-

Once the nitrating mixture from Step 1 is fully prepared and stable at < 0 °C, begin the slow, dropwise addition of the 3-bromothiophene solution to the nitrating mixture.

-

CRITICAL: Maintain the reaction temperature between -5 °C and 0 °C during this addition. This may require careful control of the addition rate and efficient cooling.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1.5 to 2 hours.

Step 3: Reaction Quenching and Product Isolation

-

Prepare a large beaker (1 L) containing approximately 500 g of crushed ice and 200 mL of cold deionized water.

-

Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow solid should precipitate.

-

Continue stirring until all the ice has melted and the mixture has reached room temperature.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Press the solid as dry as possible on the filter.

Step 4: Purification and Drying

-

Transfer the crude, damp solid to a beaker.

-

Recrystallize the product from hot ethanol (~100-150 mL). Dissolve the solid in the minimum amount of boiling ethanol. If any insoluble material remains, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified, pale-yellow crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the final product in a vacuum desiccator to a constant weight. The expected yield is typically in the range of 75-85%.

Sources

physical properties of 3-Bromo-2-nitrothiophene

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-nitrothiophene

For the modern researcher and drug development professional, a comprehensive understanding of a reagent's physical properties is not merely academic; it is the bedrock of predictable, reproducible, and safe experimentation. 3-Bromo-2-nitrothiophene is a heterocyclic building block of significant interest, primarily due to the unique electronic characteristics imparted by its substituents. The electron-withdrawing nitro group, positioned ortho to the bromine atom on the thiophene ring, profoundly influences the molecule's reactivity, making it a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical compounds.[1]

This guide provides a detailed examination of the core . Moving beyond a simple recitation of data, we will explore the causality behind experimental choices for characterization and provide field-proven protocols, ensuring a self-validating system of analysis for scientists engaging with this versatile compound.

Core Physicochemical & General Properties

The primary physical constants of a compound are the first-pass indicators of its identity, purity, and appropriate handling and storage conditions. For 3-Bromo-2-nitrothiophene, these properties are dictated by the combination of the aromatic thiophene ring, the heavy bromine atom, and the polar nitro group.

The compound typically presents as an off-white or yellow crystalline solid or powder.[2] This coloration can be an initial, albeit qualitative, indicator of purity, with significant deviation from a pale yellow possibly suggesting the presence of impurities or degradation products. Its solid state at room temperature is consistent with its relatively high molecular weight and the intermolecular forces induced by the polar nitro group.

A summary of its key quantitative properties is presented below.

Table 1: Summary of Physical Properties for 3-Bromo-2-nitrothiophene

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2-nitrothiophene | [3] |

| CAS Number | 24430-27-1 | [3][4] |

| Molecular Formula | C₄H₂BrNO₂S | [3][4] |

| Molecular Weight | 208.03 - 208.04 g/mol | [3][4] |

| Appearance | Off-white or yellow flakes, crystals, or powder | [2] |

| Melting Point | 78 - 81 °C | [2] |

| Boiling Point | ~228.6 °C (at 760 mmHg, predicted) | [1] |

| Density | ~1.945 g/cm³ (at 25 °C, predicted) | [1] |

| Monoisotopic Mass | 206.89896 Da | [3][5] |

Structural Elucidation and Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like 3-Bromo-2-nitrothiophene, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Bromo-2-nitrothiophene, ¹H NMR is particularly informative for confirming the substitution pattern on the thiophene ring.

-

¹H NMR Insights: The thiophene ring possesses two remaining protons. We expect to see two distinct signals in the aromatic region of the spectrum, each corresponding to one of the protons. These protons are adjacent to each other (at positions 4 and 5) and will therefore exhibit spin-spin coupling, appearing as a pair of doublets. The electron-withdrawing effects of the adjacent nitro and bromo groups will shift these protons downfield.

-

¹³C NMR Insights: A ¹³C NMR spectrum would show four distinct signals for the four carbons of the thiophene ring, confirming the presence of four unique carbon environments. The carbon bearing the nitro group (C2) and the carbon bearing the bromine (C3) would be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Key expected absorptions for 3-Bromo-2-nitrothiophene include:

-

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹), characteristic of C-H bonds on an aromatic ring.[6][7]

-

N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong, characteristic bands are expected for the NO₂ group. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, and the symmetric stretch appears in the 1335-1385 cm⁻¹ region.[7] These are often the most prominent peaks in the spectrum.

-

C=C Ring Stretching: Medium intensity bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the thiophene ring itself.[7]

-

C-Br Stretch: This absorption occurs in the fingerprint region, typically between 500-600 cm⁻¹, and may be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak. A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z = 207 and 209, corresponding to C₄H₂⁷⁹BrNO₂S⁺ and C₄H₂⁸¹BrNO₂S⁺). This isotopic signature is a powerful confirmation of the presence of a single bromine atom. The monoisotopic mass is calculated to be 206.89896 Da.[3][5]

Experimental Protocols for Physical Characterization

The trustworthiness of physical data hinges on the integrity of the experimental methodology. The following section details the standard protocols for determining the key .

Workflow for Physical Property Verification

The logical flow for characterizing a new batch of 3-Bromo-2-nitrothiophene involves a sequence of tests designed to confirm identity, purity, and key physical constants.

Caption: Workflow for the physical characterization of 3-Bromo-2-nitrothiophene.

Protocol 1: Melting Point Determination (Capillary Method)

-

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting point close to the literature value suggests high purity.

-

Methodology:

-

Sample Preparation: Ensure the 3-Bromo-2-nitrothiophene sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point (78 °C).

-

Reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: Report the melting point as a range (T₁ - T₂). For a pure sample, this range should be narrow (≤ 1 °C).

-

Protocol 2: Spectroscopic Sample Preparation

-

Causality: The choice of sample preparation method is critical for obtaining high-quality, artifact-free spectra. The method must not react with the analyte and must be transparent in the spectral region of interest.

-

Methodology:

-

For ¹H and ¹³C NMR:

-

Accurately weigh approximately 5-10 mg of 3-Bromo-2-nitrothiophene.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved. The solution should be clear and free of suspended particles.

-

-

For FTIR (Attenuated Total Reflectance - ATR):

-

ATR is a preferred method for solid samples as it requires minimal preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty, clean crystal.

-

Place a small amount of the powdered 3-Bromo-2-nitrothiophene onto the crystal.

-

Apply pressure using the apparatus's anvil to ensure firm contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Chemical Reactivity and Stability Considerations

The physical properties of a compound are intrinsically linked to its chemical stability. The thiophene ring is electron-rich, but the presence of the strongly electron-withdrawing nitro group and the moderately withdrawing bromine atom renders the ring electron-deficient.[1] This electronic arrangement is key to its utility in synthesis but also dictates its stability and storage.

Caption: Electronic effects influencing the reactivity of the thiophene ring.

This electron-deficient nature makes the compound susceptible to nucleophilic aromatic substitution, where a nucleophile can displace the bromine atom.[1] From a physical stability perspective, this means the compound should be protected from strong bases or nucleophiles during storage. It is stable under standard ambient conditions but should be stored sealed and dry to prevent hydrolysis or reaction with atmospheric moisture.

Safety and Handling

A thorough understanding of a compound's hazards is a prerequisite for its safe use in a laboratory setting. 3-Bromo-2-nitrothiophene is classified as a hazardous substance.

-

Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is also known to cause skin irritation and serious eye irritation.[3]

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperature is between 2-8 °C.[1]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

By integrating a robust understanding of these physical properties with safe and precise experimental protocols, researchers can confidently and effectively utilize 3-Bromo-2-nitrothiophene in their synthetic and developmental workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201496, 3-Bromo-2-nitrothiophene. Available at: [Link]

-

Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(8), 1423-1427. Available at: [Link]

-

Guanti, G., et al. (1998). Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. Journal of Chemical Research, Synopses, (8), 474-475. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96350, 3-Bromo-2-methylthiophene. Available at: [Link]

-

Kamal, A., et al. (2011). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. Tetrahedron Letters, 52(31), 4064-4067. Available at: [Link]

-

Gronowitz, S. (1964). 3-bromothiophene. Organic Syntheses, 44, 9. Available at: [Link]

-

NIST (n.d.). Thiophene, 3-bromo-. In NIST Chemistry WebBook. Available at: [Link]

-

Wiley (n.d.). 3'-Bromo-5-nitro-2-thiophenecarboxanilide. In SpectraBase. Available at: [Link]

-

Wikipedia (n.d.). 3-Bromothiophene. Available at: [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

PubChemLite (n.d.). 3-bromo-2-nitrothiophene (C4H2BrNO2S). Available at: [Link]

-

InfochemsDB (n.d.). 3-Bromo-2-nitrothiophene. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201489, 2-Bromo-3-nitrothiophene. Available at: [Link]

-

Royal Society of Chemistry (2015). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 39(12), 9454-9459. Available at: [Link]

-

ResearchGate (n.d.). Two experimental NMR spectra of 2, 3-dibromo-thiophene. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58724256, 2-Bromo-3-nitrobutane. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139656967, 3-Bromo-2-nitropentane-1,1-diol. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is 3-Bromo-2-Nitrothiophene - Properties & Specifications [chemheterocycles.com]

- 3. 3-Bromo-2-nitrothiophene | C4H2BrNO2S | CID 1201496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 3-bromo-2-nitrothiophene (C4H2BrNO2S) [pubchemlite.lcsb.uni.lu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectral data for 3-bromo-2-nitrothiophene, a key heterocyclic building block in medicinal chemistry and materials science. A comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document moves beyond a simple listing of spectral peaks, offering insights into the underlying molecular structure and the rationale behind the experimental methodologies. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and accuracy. All data and mechanistic interpretations are substantiated with citations from authoritative sources.

Introduction

3-Bromo-2-nitrothiophene (C₄H₂BrNO₂S) is a substituted thiophene ring system featuring a bromine atom at the 3-position and a nitro group at the 2-position. This unique substitution pattern imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional organic materials. Accurate and unambiguous structural confirmation of this compound is paramount for any downstream application. This guide provides a detailed exploration of the spectroscopic techniques used to elucidate and confirm the structure of 3-bromo-2-nitrothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data & Interpretation

Due to the substitution pattern of 3-bromo-2-nitrothiophene, the thiophene ring possesses two protons. These protons are in different chemical environments and are expected to appear as distinct signals in the ¹H NMR spectrum. Based on the analysis of related 3-substituted thiophenes, the following chemical shifts can be predicted.[1] The electron-withdrawing nature of the nitro group is expected to deshield the adjacent proton (H-5) to a greater extent than the proton further away (H-4).

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-nitrothiophene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.3 - 7.5 | Doublet | ~5.0 - 6.0 |

| H-5 | ~7.8 - 8.0 | Doublet | ~5.0 - 6.0 |

Causality Behind Experimental Choices: The choice of a standard single-pulse experiment is sufficient for a simple molecule like 3-bromo-2-nitrothiophene. A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range for aromatic protons. Acquiring 16-32 scans ensures a good signal-to-noise ratio, allowing for clear observation of the signals and their multiplicities. A relaxation delay of 1-2 seconds is a standard practice that allows for the protons to return to their equilibrium state between pulses, ensuring accurate integration if needed.[1]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms of the thiophene ring. The chemical shifts are influenced by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2-nitrothiophene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 - 150 |

| C3 | ~110 - 115 |

| C4 | ~130 - 135 |

| C5 | ~128 - 133 |

Expertise & Experience: The use of a proton-decoupled pulse sequence is a standard and critical choice in ¹³C NMR spectroscopy. This technique removes the coupling between carbon and proton nuclei, simplifying the spectrum to single lines for each unique carbon atom. This simplification is crucial for unambiguous peak assignment, especially in more complex molecules. A relaxation delay of 2-5 seconds is generally longer than in ¹H NMR because carbon nuclei, particularly quaternary carbons (like C2 and C3 in this case), can have longer relaxation times. Ensuring full relaxation is essential for obtaining quantitative data, although for simple identification, this is less critical.[1]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducibility.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-bromo-2-nitrothiophene.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to 12 ppm, centered around 6 ppm.

-

Use a standard 90° pulse.

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to 200 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024 scans with a relaxation delay of 5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Caption: FT-IR Spectroscopy Workflow (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrum & Fragmentation Analysis

For 3-bromo-2-nitrothiophene, with a molecular formula of C₄H₂BrNO₂S, the expected monoisotopic mass is approximately 206.9 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of almost equal intensity.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Bromo-2-nitrothiophene

| m/z | Proposed Fragment | Notes |

| 207/209 | [C₄H₂BrNO₂S]⁺ | Molecular ion (M⁺) |

| 161/163 | [C₄H₂BrS]⁺ | Loss of NO₂ |

| 129 | [C₄H₂S]⁺ | Loss of Br and NO₂ |

| 82 | [C₃H₂S]⁺ | Thiophene ring fragmentation |

Trustworthiness: The fragmentation of substituted thiophenes under electron impact ionization often involves the loss of substituents. The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. The subsequent loss of the bromine atom would lead to the thiophene cation. The presence of the isotopic pattern for bromine throughout the fragmentation cascade where the bromine atom is retained provides a self-validating system for identifying bromine-containing fragments.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

Protocol:

-

Sample Introduction:

-

Dissolve a small amount of 3-bromo-2-nitrothiophene in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize electron impact (EI) ionization.

-

Set the electron energy to a standard 70 eV to induce fragmentation and generate a reproducible spectrum.

-

-

Mass Analysis:

-

Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and key fragments.

-

Caption: Electron Impact Mass Spectrometry Workflow.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 3-bromo-2-nitrothiophene. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the substitution pattern of the thiophene ring. FT-IR spectroscopy identifies the key functional groups, particularly the characteristic nitro group stretches. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways, with the isotopic signature of bromine serving as a key identifier. The methodologies and interpretations presented in this guide offer a robust framework for the confident identification and quality control of this important chemical intermediate.

References

-

Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. ResearchGate. Available at: [Link]

-

3-Bromo-2-nitrothiophene. PubChem. Available at: [Link]

-

3-bromo-2-nitrothiophene (C4H2BrNO2S). PubChemLite. Available at: [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Available at: [Link]

-

NMR Spectra Library. Magritek. Available at: [Link]

-

3-Bromothiophene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available at: [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Electrophilic Nitration of 3-Bromothiophene

This document provides a comprehensive technical guide on the electrophilic nitration of 3-bromothiophene, a cornerstone reaction for the synthesis of valuable intermediates in medicinal chemistry and materials science. This guide delves into the underlying mechanistic principles, analyzes the critical factors governing regioselectivity, and presents a validated experimental protocol suitable for a research and development setting.

Introduction: The Significance of Nitrated Thiophenes

Thiophene and its derivatives are privileged heterocyclic scaffolds in drug discovery and organic electronics. The introduction of a nitro group (—NO₂) via electrophilic nitration serves as a pivotal synthetic transformation. Nitrothiophenes are not only biologically active moieties in their own right but are also versatile precursors to other functional groups, most notably amines, which are fundamental building blocks for a vast array of pharmaceuticals.[1] The nitration of a substituted thiophene, such as 3-bromothiophene, presents a fascinating case study in regioselectivity, where the inherent reactivity of the thiophene ring is modulated by the electronic effects of the substituent. Understanding and controlling the outcome of this reaction is paramount for the efficient synthesis of targeted 2,3- and 3,5-disubstituted thiophenes.

Mechanistic Deep Dive: A Tale of Two Directors

The electrophilic aromatic substitution (EAS) of 3-bromothiophene is governed by a complex interplay between the activating effect of the sulfur heteroatom and the electronic influence of the bromine substituent.

The Thiophene Ring: An Activated System

The thiophene ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the ability of the sulfur atom's lone pairs to participate in the π-system, thereby stabilizing the cationic intermediate (the σ-complex or Wheland intermediate) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the α-positions (C2 and C5), leading to a strong preference for α-substitution in unsubstituted thiophene.[1]

The 3-Bromo Substituent: A Deactivating, Ortho-, Para-Director

The bromine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted thiophene.[2][3]

-

Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the ring's π-system. This resonance donation, while weaker than its inductive withdrawal, is crucial for directing the incoming electrophile.[2][4]

In electrophilic aromatic substitution, halogens are classified as deactivating but ortho-, para-directing groups.[5][6] For a substituent at the 3-position of thiophene, the "ortho" positions are C2 and C4, and the "para" position is C5. Therefore, the bromine atom directs incoming electrophiles to the C2 and C5 positions.

The Core Mechanism

The nitration of 3-bromothiophene follows the canonical three-step mechanism for electrophilic aromatic substitution.[7][8]

Step 1: Generation of the Electrophile (Nitronium Ion) The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ. While the classic mixture of concentrated nitric acid and sulfuric acid is effective for less reactive aromatics like benzene, the high reactivity of the thiophene ring necessitates milder conditions to prevent oxidative degradation and explosive side reactions.[9] A common and more controlled method involves the use of acetyl nitrate, formed from nitric acid and acetic anhydride.[9]

Step 2: Electrophilic Attack and Formation of the σ-Complex The nitronium ion is attacked by the π-electrons of the 3-bromothiophene ring. This is the rate-determining step and dictates the regiochemical outcome.[8] Attack can occur at three non-equivalent positions: C2, C4, or C5.

Step 3: Deprotonation and Re-aromatization A weak base in the reaction mixture (e.g., acetate ion or water) abstracts a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the thiophene ring to yield the final product.[10]

Regioselectivity: Predicting the Major Product

The observed product distribution is a direct consequence of the relative stabilities of the σ-complex intermediates formed during the rate-determining step. The more stable the intermediate, the lower the activation energy for its formation, and the faster it is formed.[11]

-

Attack at C2 (ortho- to Br): This is highly favored. The resulting positive charge is stabilized by resonance contributions from both the adjacent sulfur atom and the bromine atom. This dual stabilization makes the C2-intermediate particularly stable.

-

Attack at C5 (para- to Br): This is also a major pathway. The positive charge in this intermediate is effectively stabilized by resonance delocalization involving the powerful electron-donating sulfur atom.

-

Attack at C4 (ortho- to Br): This is the least favored pathway. The positive charge is located adjacent to the electron-withdrawing bromine atom, and it cannot be directly delocalized onto the sulfur atom, leading to a significantly less stable intermediate.

Figure 1: Reaction pathways for the nitration of 3-bromothiophene.

Validated Experimental Protocol

This protocol details a reliable method for the nitration of 3-bromothiophene using a fuming nitric acid/acetic anhydride mixture, which provides a controlled source of the nitrating agent.

Disclaimer: This procedure involves highly corrosive and oxidizing reagents. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Bromothiophene | 163.04 | 16.3 g (0.1 mol) | Key intermediate[13] |

| Acetic Anhydride | 102.09 | 100 mL | Reagent and solvent |

| Fuming Nitric Acid (>90%) | 63.01 | 9.0 g (0.14 mol) | EXTREME CAUTION |

| Crushed Ice/Water | - | ~500 g | For quenching |

| Diethyl Ether | 74.12 | ~200 mL | For extraction |

| Saturated NaHCO₃ solution | - | ~100 mL | For neutralization |

| Anhydrous MgSO₄ | 120.37 | As needed | Drying agent |

| Equipment | |||

| 250 mL three-necked flask | |||

| Magnetic stirrer and stir bar | |||

| Dropping funnel | |||

| Thermometer | |||

| Ice-water bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow for the nitration.

-

Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-water bath on a magnetic stirrer.

-

Initial Cooling: Charge the flask with 3-bromothiophene (16.3 g, 0.1 mol) and 50 mL of acetic anhydride. Begin stirring and cool the mixture to 0-5 °C.

-

Preparation of Nitrating Agent: In the dropping funnel, cautiously prepare the nitrating mixture by adding fuming nitric acid (9.0 g, 0.14 mol) to 50 mL of acetic anhydride. This process is exothermic and should be done slowly, preferably with external cooling of the dropping funnel.

-

Addition: Add the nitrating mixture dropwise to the stirred 3-bromothiophene solution over a period of approximately 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour to ensure the reaction goes to completion.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing approximately 500 g of crushed ice with vigorous stirring. A yellow-orange solid or oil may precipitate.

-

Workup:

-

Allow the ice to melt completely. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: gas evolution ), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a mixture of isomers.

-

The isomers can be separated and purified by vacuum distillation or flash column chromatography on silica gel.

-

Conclusion

The electrophilic nitration of 3-bromothiophene is a highly regioselective process that predominantly yields 3-bromo-2-nitrothiophene, with 3-bromo-5-nitrothiophene as a minor product. This outcome is a direct result of the synergistic directing effects of the thiophene's sulfur atom and the 3-bromo substituent, which both favor substitution at the C2 and C5 positions. The superior stability of the σ-complex formed via attack at the C2 position ultimately leads to the observed product ratio. Due to the high reactivity of the thiophene nucleus, the reaction requires carefully controlled, mild conditions to prevent unwanted side reactions. The protocol provided herein offers a reliable and scalable method for synthesizing these valuable chemical intermediates, which are crucial for advancing research in medicinal chemistry and materials science.

References

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

-

Wipf Group, University of Pittsburgh. Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. Available from: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Available from: [Link]

-

Organic Chemistry Tutor (YouTube). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). Available from: [Link]

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available from: [Link]

-

OChemSimplified (YouTube). Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). Available from: [Link]

-

ResearchGate. Facile Synthesis of 3-Nitro-2-substituted Thiophenes | Request PDF. (2015). Available from: [Link]

-

Organic Syntheses. 3-bromothiophene. Available from: [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (1959). Available from: [Link]

-

ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. Available from: [Link]

-

Sciforum. AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Available from: [Link]

-

ResearchGate. Regioselectivity of the arylation of 3-substituted thiophenes. Available from: [Link]

-

The Organic Chemistry Tutor (YouTube). Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). Available from: [Link]

-

SpringerLink. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Available from: [Link]

-

ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. (2021). Available from: [Link]

-

Beilstein Journals. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available from: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available from: [Link]

- Google Patents. CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.

-

Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Available from: [Link]

-

Chemistry Stack Exchange. Suitable reagents for nitration of thiophene. (2019). Available from: [Link]

-

ACS Publications. Synthesis of regiospecific poly(3-substituted-thiophenes) using Ni-diimine-initiated cross-coupling polymerization. Available from: [Link]

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Available from: [Link]

-

National Center for Biotechnology Information (PMC). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Regioselectivity in the Nitration of Substituted Thiophenes

Abstract: The nitration of substituted thiophenes is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of novel pharmaceuticals and functional materials.[1][2][3] The inherent aromaticity and electronic characteristics of the thiophene ring, coupled with the directing influence of its substituents, create a complex but predictable landscape of regiochemical outcomes. This guide provides an in-depth analysis of the mechanistic principles governing the regioselectivity of this reaction. It offers field-proven insights into how substituent position and electronic nature dictate the site of nitration. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals in designing and executing these critical synthetic strategies.

The Thiophene Core: Reactivity and Electrophilic Substitution

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr).[4] Its reactivity towards electrophiles is significantly greater than that of benzene, a phenomenon attributed to the ability of the sulfur heteroatom to stabilize the cationic reaction intermediate (the σ-complex or Wheland intermediate) through the delocalization of its lone pair of electrons.[4][5]

The general mechanism involves a two-step process:

-

Attack of the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺) to form a resonance-stabilized σ-complex.[4][6]

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring to yield the nitrothiophene product.[4][7]

In unsubstituted thiophene, electrophilic attack is overwhelmingly directed to the C2 (or α) position over the C3 (or β) position. The rationale for this preference lies in the superior stability of the resulting carbocation intermediate. Attack at C2 allows for the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. In contrast, attack at C3 yields a less stable intermediate with only two resonance structures, where the sulfur atom cannot directly stabilize the positive charge.[4]

Caption: Directing effects in the nitration of 2-substituted thiophenes.

Nitration of 3-Substituted Thiophenes

When the substituent is at the C3 position, the directing effects are often more pronounced.

-

Activating Substituents (Ortho-, Para-Directing Analogues): An EDG at C3, such as a methyl group (-CH₃), activates all other positions for attack. [8]However, the nitration occurs predominantly at the C2 position. This is because the C2 position is an inherently more reactive α-position, and its activation by the adjacent EDG makes it the strong kinetic and thermodynamic favorite. The second most likely product is the 5-nitro isomer.

-

Deactivating Substituents (Meta-Directing Analogues): An EWG at C3 strongly deactivates the adjacent C2 and C4 positions. This leaves the C5 position as the only available α-position and the one least electronically disfavored. Consequently, nitration occurs with high regioselectivity at the C5 position. [9]

Caption: Directing effects in the nitration of 3-substituted thiophenes.

Summary of Regiochemical Outcomes

The directing effects for the mononitration of substituted thiophenes can be summarized as follows:

| Substituent Position | Substituent Type | Electronic Effect | Major Nitration Product(s) |

| C2 | -R, -OR, -NHR | Activating (EDG) | C5 |

| C2 | -NO₂, -COR, -CHO, -CN | Deactivating (EWG) | C4 and C5 |

| C3 | -R, -OR, -NHR | Activating (EDG) | C2 |

| C3 | -NO₂, -COR, -CHO, -CN | Deactivating (EWG) | C5 |

Experimental Protocols

Trustworthy protocols are self-validating systems. The following procedures are based on established and reliable methods, providing a solid foundation for practical application.

Foundational Protocol: Nitration of Unsubstituted Thiophene

This procedure is adapted from the robust method described in Organic Syntheses for preparing 2-nitrothiophene. [10]

Caption: General experimental workflow for the nitration of thiophene.

Methodology:

-

Reagent Preparation: Prepare two separate solutions.

-

Solution A: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

-

Solution B: Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with cooling.

-

-

Initial Reaction: Place half of Solution B into a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the solution to 10°C.

-

Thiophene Addition: With moderate stirring, add half of Solution A dropwise at a rate that keeps the reaction temperature from rising significantly above room temperature. Use a cold water bath for cooling as necessary. [10]4. Completion of Addition: After the first half of the thiophene solution is added, cool the reaction mixture back to 10°C. Rapidly add the remaining portion of Solution B, followed by the dropwise addition of the remaining Solution A.

-

Reaction Time: Allow the mixture to stir at room temperature for two hours. A permanent light brown color should be maintained; a pink or red color indicates undesirable oxidation. [10]6. Workup and Isolation: Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, will precipitate as pale yellow crystals.

-

Purification: Filter the solid product, wash thoroughly with ice water, and dry in a desiccator away from light. The crude product is primarily 2-nitrothiophene with some 3-nitrothiophene. Further purification can be achieved by steam distillation or recrystallization.

Regioselective Protocol: Nitration of 3-Thiophenecarboxaldehyde

This protocol illustrates the highly selective nitration of a thiophene bearing an EWG at the 3-position, yielding the 5-nitro product. [9] Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and thermometer, dissolve 3-thiophenecarboxaldehyde in a sufficient volume of concentrated sulfuric acid. Cool the mixture to 0°C using an ice-salt bath.

-

Nitrating Agent: While maintaining the temperature at 0°C, slowly add a stoichiometric equivalent of fuming nitric acid dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir at 0°C until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The product, 5-nitrothiophene-3-carbaldehyde, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash extensively with cold water until the washings are neutral (pH 7), and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Conclusion

The regioselectivity of nitration on the thiophene ring is a predictable outcome based on fundamental principles of electrophilic aromatic substitution. The intrinsic preference for electrophilic attack at the α-positions (C2 and C5) serves as the foundational rule. This preference is then modulated by the electronic nature and position of substituents already present on the ring. Electron-donating groups activate the ring and direct incoming electrophiles to the remaining α- or γ-positions, while electron-withdrawing groups deactivate the ring and channel substitution to positions that best avoid destabilization of the cationic intermediate. A thorough understanding of these directing effects is crucial for any scientist working on the synthesis of thiophene-based molecules, enabling the rational design of synthetic routes to access specific isomers for applications in drug discovery and materials science.

References

-

Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene. Available from: [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Available from: [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Available from: [Link]

-

Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene. Available from: [Link]

-

Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Available from: [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

Wikipedia. (n.d.). Thiophene. Available from: [Link]

-

Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene. Available from: [Link]

-

Journal of the Chemical Society C. (1969). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Available from: [Link]

-

LibreTexts Chemistry. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Available from: [Link]

-

International Journal of Research Publication and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Available from: [Link]

-

ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Available from: [Link]

-

Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Available from: [Link]

-

University of Rochester. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available from: [Link]

-

Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

-

PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

-

Preprints.org. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Available from: [Link]

-

Wikipedia. (n.d.). 3-Methylthiophene. Available from: [Link]

-

Wikipedia. (n.d.). 2-Acetylthiophene. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. brainly.in [brainly.in]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-2-nitrothiophene

Introduction

3-Bromo-2-nitrothiophene is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a thiophene ring substituted with both an electron-withdrawing nitro group and a halogen, renders it a versatile building block for complex molecular scaffolds.[1] The inherent reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its stability profile to ensure its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application. This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromo-2-nitrothiophene, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Bromo-2-nitrothiophene is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNO₂S | [2][3] |

| Molecular Weight | 208.04 g/mol | [2][4] |

| Appearance | Off-white to yellow solid (flakes, crystals, or powder) | |

| Melting Point | 78-81 °C | |

| Boiling Point | ~228.6 °C at 760 mmHg | [1] |

| Density | ~1.945 g/cm³ at 25°C | [1] |

| Solubility | Information not readily available, but likely soluble in common organic solvents. |